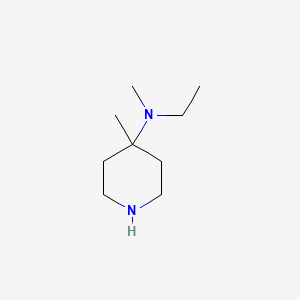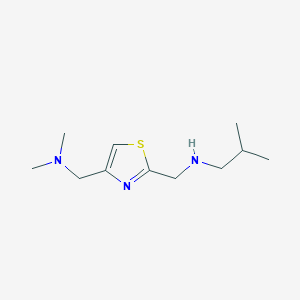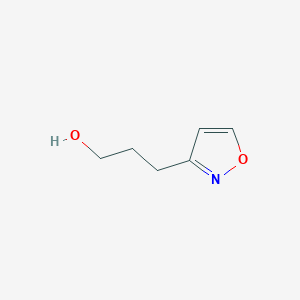![molecular formula C7H10ClN3O2 B13536305 2-[1-(1H-1,2,4-triazol-1-yl)cyclopropyl]aceticacidhydrochloride](/img/structure/B13536305.png)
2-[1-(1H-1,2,4-triazol-1-yl)cyclopropyl]aceticacidhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(1H-1,2,4-triazol-1-yl)cyclopropyl]aceticacidhydrochloride is a compound that features a triazole ring, a cyclopropyl group, and an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1H-1,2,4-triazol-1-yl)cyclopropyl]aceticacidhydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted phenyl azide with an alkyne in the presence of copper sulfate pentahydrate and sodium ascorbate in a DMF/water mixture
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
2-[1-(1H-1,2,4-triazol-1-yl)cyclopropyl]aceticacidhydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace a leaving group on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
科学的研究の応用
2-[1-(1H-1,2,4-triazol-1-yl)cyclopropyl]aceticacidhydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its anticancer properties, particularly in inhibiting the proliferation of cancer cells.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-[1-(1H-1,2,4-triazol-1-yl)cyclopropyl]aceticacidhydrochloride involves its interaction with specific molecular targets. For instance, in its role as an anticancer agent, it may inhibit the activity of enzymes involved in cell proliferation, leading to apoptosis of cancer cells . The triazole ring can also interact with biological macromolecules, disrupting their normal function.
類似化合物との比較
Similar Compounds
1,2,3-Triazoles: These compounds share the triazole ring but differ in the position of the nitrogen atoms.
1,2,4-Triazole Derivatives: Compounds with similar structures but different substituents on the triazole ring.
Uniqueness
2-[1-(1H-1,2,4-triazol-1-yl)cyclopropyl]aceticacidhydrochloride is unique due to the presence of the cyclopropyl group, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C7H10ClN3O2 |
|---|---|
分子量 |
203.62 g/mol |
IUPAC名 |
2-[1-(1,2,4-triazol-1-yl)cyclopropyl]acetic acid;hydrochloride |
InChI |
InChI=1S/C7H9N3O2.ClH/c11-6(12)3-7(1-2-7)10-5-8-4-9-10;/h4-5H,1-3H2,(H,11,12);1H |
InChIキー |
GNWWZSVNQREFJL-UHFFFAOYSA-N |
正規SMILES |
C1CC1(CC(=O)O)N2C=NC=N2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


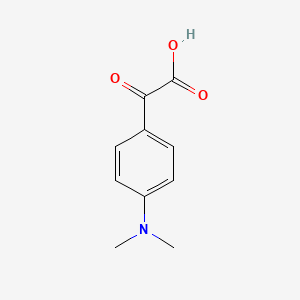
![2-[2-(3-Chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13536228.png)
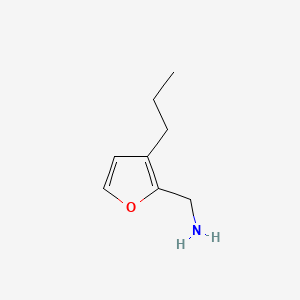
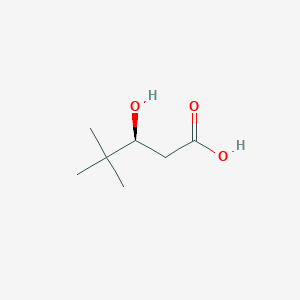

![4-[4-(Diethylamino)phenyl]but-3-en-2-one](/img/structure/B13536249.png)


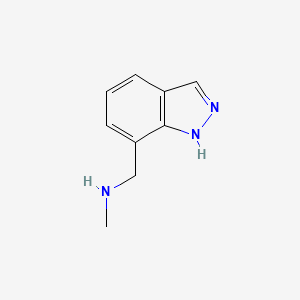
![8-Oxabicyclo[3.2.1]octan-2-amine](/img/structure/B13536260.png)
